(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid
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Overview
Description
®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid is a chiral compound with significant importance in organic synthesis and medicinal chemistry. This compound features a furan ring, a tert-butoxycarbonyl (Boc) protecting group, and an amino acid backbone, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-3-carboxylic acid and ®-2-amino-3-(methylamino)propanoic acid.
Protection of Amino Group: The amino group of ®-2-amino-3-(methylamino)propanoic acid is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions to form the Boc-protected intermediate.
Coupling Reaction: The Boc-protected intermediate is then coupled with furan-3-carboxylic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid may involve optimized reaction conditions, such as:
Continuous Flow Synthesis: This method allows for better control over reaction parameters, leading to higher yields and purity.
Automated Synthesis: The use of automated synthesizers can streamline the production process, reducing the time and labor required.
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the Boc protecting group can be reduced to form the corresponding alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Boc-protected alcohols.
Substitution: Free amine derivatives.
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including neurotransmitter synthesis and signal transduction.
Comparison with Similar Compounds
Similar Compounds
®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(phenyl)propanoic acid: Similar structure but with a phenyl ring instead of a furan ring.
®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(thiophen-3-yl)propanoic acid: Contains a thiophene ring instead of a furan ring.
Uniqueness
®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of bioactive molecules.
Properties
Molecular Formula |
C13H19NO5 |
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Molecular Weight |
269.29 g/mol |
IUPAC Name |
(2R)-3-(furan-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14(4)10(11(15)16)7-9-5-6-18-8-9/h5-6,8,10H,7H2,1-4H3,(H,15,16)/t10-/m1/s1 |
InChI Key |
BNYUREZFUROGEP-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CC1=COC=C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=COC=C1)C(=O)O |
Origin of Product |
United States |
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